Product packaging for N-Fmoc-8-aminooctanoic acid(Cat. No.:CAS No. 3627-51-8)

N-Fmoc-8-aminooctanoic acid

Cat. No.: B1227510
CAS No.: 3627-51-8
M. Wt: 381.5 g/mol
InChI Key: QZQXRZXYWVQWAY-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Natural Products Chemistry

The use of Monascus-fermented products, particularly red yeast rice (also known as "Ang-Khak" or "Hong Qu"), dates back centuries in East Asian countries, where it has been utilized as a food colorant, flavoring agent, and in traditional medicine. researchgate.netresearchgate.net The scientific investigation into the chemical constituents of these fermented products began in the 20th century. Between 1930 and 1980, six principal Monascus azaphilone pigment (MonAzP) constituents were identified, including the red pigment Monascorubramin. nih.gov This discovery was a significant milestone in natural products chemistry, unveiling the complex molecular structures responsible for the well-known coloration of these traditional foods.

The earliest documented production of MonAzPs as food colorants in the Orient dates to the 1st century CE. nih.gov The long history of safe consumption in various foods such as sausages, fermented bean curd, and red rice wine has made these pigments, including Monascorubramin, a subject of great interest for industrial applications. nih.govnih.gov

Taxonomic Classification within the Azaphilone Pigment Family

Monascorubramin belongs to a class of fungal polyketides known as azaphilones. ontosight.aifrontiersin.org Azaphilones are characterized by a highly oxygenated pyranoquinone core structure. The Monascus pigments are broadly categorized based on their color into three main groups: yellow, orange, and red. nih.govacs.org

Yellow pigments: ankaflavin (B600211) and monascin. nih.govacs.org

Orange pigments: rubropunctatin (B192291) and monascorubrin (B81130). nih.govacs.org

Red pigments: rubropunctamine (B1680260) and monascorubramin. nih.govacs.org

The biosynthesis of these pigments is interconnected. The orange pigments are formed first and can then be converted to the red pigments through a chemical reaction with compounds containing a free amino group. acs.org This reaction results in the nitrogen-containing azaphilone structure characteristic of Monascorubramin and rubropunctamine. acs.orgmdpi.com

Significance of Monascorubramin as a Fungal Secondary Metabolite in Research Paradigms

Fungal secondary metabolites are a diverse group of compounds that are not essential for the primary growth of the fungus but often play crucial roles in its interaction with the environment and other organisms. tandfonline.comresearchgate.net Monascorubramin, as a prominent secondary metabolite of Monascus species, is a focal point of research for several reasons.

Its production by fermentation on inexpensive and renewable substrates makes it an attractive natural alternative to synthetic food colorants. nih.gov Furthermore, research has revealed a spectrum of potential biological activities, including antimicrobial and antioxidant properties. ontosight.aiacs.org These activities have spurred investigations into its potential applications in the food and pharmaceutical industries. chemicalbook.comaxios-research.com The study of Monascorubramin and its biosynthetic pathway also serves as a model for understanding the production of azaphilone pigments in fungi in general. nih.gov

Chemical and Physical Properties of Monascorubramin

PropertyValue
Chemical Formula C23H27NO4
Molecular Weight 381.46 g/mol
CAS Number 3627-51-8
Melting Point 192 °C
Appearance Brown to black solid
Boiling Point (Predicted) 656.4±55.0 °C
Density (Predicted) 1.19±0.1 g/cm3

Data sourced from multiple chemical databases. chemicalbook.combiosynth.com

Major Monascus Pigments

PigmentColorChemical Formula
AnkaflavinYellowC23H30O5
MonascinYellowC21H26O5
MonascorubrinOrangeC23H26O5
RubropunctatinOrangeC21H22O5
Monascorubramin RedC23H27NO4
RubropunctamineRedC21H23NO4

This table summarizes the main pigments produced by Monascus species, highlighting their color and chemical formula. frontiersin.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO4 B1227510 N-Fmoc-8-aminooctanoic acid CAS No. 3627-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189813
Record name Monascorubramin
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Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3627-51-8, 126631-93-4
Record name Monascorubramin
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Record name Monascorubramin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid
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Record name MONASCAMINE
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Biosynthesis and Metabolic Pathways of Monascorubramin

Fungal Producers and Biodiversity in Monascorubramin Biosynthesis

The ability to synthesize Monascorubramin is distributed across several fungal genera, with some species being more prolific and well-studied producers than others.

Dominant Monascus Species in Monascorubramin Production Research

The genus Monascus is historically and scientifically the most recognized producer of Monascorubramin and other related azaphilone pigments. asianjournalofmycology.orgnih.gov These fungi have been utilized for centuries in Asia for food coloration and preservation. nih.govfrontiersin.org Key species extensively researched for their pigment production capabilities include:

Monascus purpureus : This species is arguably the most famous and widely used in the production of red yeast rice. nih.govfrontiersin.org It is a robust producer of a mixture of pigments, including Monascorubramin.

Monascus ruber : Alongside M. purpureus, M. ruber is a significant producer of Monascus pigments and has been a subject of numerous biosynthetic studies. nih.govfrontiersin.orgscispace.com

Monascus pilosus : This species is also frequently cited as a producer of Monascus pigments and contributes to the diversity of these compounds. nih.govfrontiersin.orgscispace.com

These Monascus species are known to produce a cocktail of six major pigments, which are categorized into yellow, orange, and red pairs. nih.govscispace.com The red pigments, rubropunctamine (B1680260) and Monascorubramine, are water-soluble derivatives of their orange counterparts, rubropunctatin (B192291) and monascorubrin (B81130), respectively. nih.govscispace.com

Fungal Producers of Monascorubramin

Genus Species Significance in Production
Monascus M. purpureus, M. ruber, M. pilosus Dominant and well-researched producers.
Talaromyces T. atroroseus, T. aculeatus, T. pinophilus Emerging as safe, non-mycotoxin producing sources.

Polyketide Origin and Precursor Elucidation in Monascorubramin Biosynthesis

Monascorubramin is a classic example of a polyketide, a large and diverse class of secondary metabolites. mdpi.commdpi.com Its biosynthesis originates from the condensation of simple carboxylic acid units, a process analogous to fatty acid synthesis. mdpi.com The core structure is assembled from acetyl-CoA and a series of extender units, typically malonyl-CoA, through successive decarboxylative Claisen condensations. nih.govnih.gov

The orange pigments, monascorubrin and rubropunctatin, are the direct polyketide products synthesized in the cytosol. scispace.com These molecules are then converted to their red, nitrogen-containing derivatives, Monascorubramine and rubropunctamine, through a reaction with amino acids. scispace.commdpi.com This final step highlights the hybrid nature of the biosynthesis, combining polyketide synthesis with amino acid metabolism.

Enzymatic Cascade and Polyketide Synthase (PKS) Involvement

The intricate synthesis of the Monascorubramin backbone is orchestrated by a multi-enzyme complex known as polyketide synthase (PKS). nih.govresearchgate.net Fungi predominantly utilize Type I PKSs, which are large, multifunctional proteins containing a series of catalytic domains organized into modules. mdpi.commdpi.com Each module is responsible for one cycle of chain elongation and modification. nih.gov

The PKS involved in Monascorubramin synthesis catalyzes the stepwise condensation of acetyl-CoA with multiple malonyl-CoA units to build the polyketide chain. nih.gov The structural diversity of the final product is determined by the selective action of various domains within the PKS, which control the degree of reduction, dehydration, and cyclization of the growing chain. mdpi.com The final orange pigment is released from the PKS, often by a thioesterase domain, before its subsequent conversion to the red Monascorubramin. researchgate.net

Genetic Architecture and Biosynthetic Gene Clusters (BGCs) of Monascorubramin

The enzymes responsible for Monascorubramin biosynthesis are encoded by a set of genes physically clustered together on the fungal chromosome, known as a biosynthetic gene cluster (BGC). nih.govnih.gov This clustering facilitates the coordinated regulation and expression of all the necessary genes for the metabolic pathway. d-nb.info The identification and analysis of these BGCs are crucial for understanding and manipulating pigment production. jmicrobiol.or.krresearchgate.net

Identification and Characterization of Genes within BGCs

The BGC for Monascus pigments, including Monascorubramin, has been identified and characterized in several producer species. nih.gov These clusters typically contain a core PKS gene, which is essential for the synthesis of the polyketide backbone. mdpi.com In addition to the PKS, the BGC contains genes encoding for other crucial enzymes and regulatory proteins. plos.orgnih.gov

Genes within the Monascorubramin Biosynthetic Gene Cluster

Gene (example) Putative Function Role in Biosynthesis
PKS gene Polyketide Synthase Catalyzes the formation of the orange pigment backbone.
Transcription factor Regulatory protein Controls the expression of the entire gene cluster.
Acyltransferase Transfer of precursor units Loads the starter and extender units onto the PKS.
Dehydratase Modification enzyme Removes water molecules during chain elongation.
Reductase Modification enzyme Reduces keto groups during chain elongation.

This table represents a generalized composition of a BGC for azaphilone pigments. The specific genes and their organization can vary between different fungal species.

Researchers have used techniques like genome mining and comparative genomics to identify homologous BGCs in Talaromyces and Penicillium species, revealing both commonalities and differences in gene organization and copy numbers compared to Monascus. nih.gov This genetic insight provides a powerful tool for metabolic engineering, with the potential to enhance pigment yields and create novel pigment structures. researchgate.net

Regulation of Gene Expression in Monascorubramin Production

The biosynthesis of Monascorubramin and other Monascus azaphilone pigments (MonAzPs) is a complex process controlled by a cluster of biosynthetic genes. The expression of these genes is tightly regulated, and it is this transcriptional regulation, more so than variations in the DNA sequences of the genes themselves, that accounts for the differences in pigment yields and compositions among various Monascus strains. nih.gov Studies comparing different species like M. anka, M. purpureus, and M. ruber have shown that the DNA sequences of their pigment gene clusters can have over 99% similarity, yet they produce different pigment profiles, underscoring the critical role of gene expression regulation. nih.gov

Several key regulatory genes have been identified within the pigment biosynthetic gene cluster. A transcriptional regulator gene, mppR1, is a major component for pigment biosynthesis. frontiersin.org Another regulatory gene, designated pigR, has been shown to be essential; its deletion results in a strain that can no longer produce pigments. frontiersin.org In Monascus ruber, the regulatory gene MppR2 was found to be significantly up-regulated under conditions that promoted pigment synthesis. mdpi.com

The core of the biosynthetic pathway involves a polyketide synthase (PKS) enzyme, encoded by the gene MpPKS5 (also referred to as mrpigA), and fatty acid synthase (FAS) enzymes, encoded by genes like MpigJ (α subunit) and MpigK (β subunit). frontiersin.orgresearchgate.net The expression of these structural genes is a primary control point. For instance, adding acetic acid to Monascus ruber cultures significantly up-regulated the expression of MpPKS5 as well as other key biosynthetic genes like MppA, MpFasB, MppB, and MppD, leading to a marked increase in pigment production. mdpi.com The gene MppD is believed to be involved in the conversion of orange pigments into red pigments like Monascorubramin. mdpi.com

The regulation can be viewed as a hierarchical system where specific transcription factors respond to cellular signals, which in turn activate or repress the expression of the structural genes responsible for building the pigment molecules. nau.edubioninja.com.au This intricate network allows the fungus to modulate pigment production in response to its developmental stage and external environment.

Environmental and Nutritional Modulation of Monascorubramin Biosynthesis

The production of Monascorubramin is highly sensitive to environmental and nutritional conditions. nih.gov Factors such as pH, temperature, and the availability of specific carbon and nitrogen sources can dramatically alter the pigment profile and yield. nih.govijsat.org

Effect of pH: The pH of the growth medium is a critical factor. While fungal growth and the synthesis of the yellow pigment ankaflavin (B600211) are often favored at a lower pH (e.g., 4.0), the production of other pigments, including the red pigment Monascorubramin, appears to be less dependent on pH within a certain range. uq.edu.au However, some studies have identified optimal pH ranges for general red pigment production between 5.5 and 6.5. ijsat.org One study on Monascus purpureus found that the highest red pigment production occurred at pH 6.5 in a medium containing peptone, which was linked to the secretion of red pigments into the medium. uq.edu.au

Effect of Temperature: Temperature plays a vital role in the metabolic activity of the fungus, affecting both growth and pigment synthesis. researchgate.net For Monascus purpureus, maximum growth and pigmentation are often observed around 30°C. researchgate.net Deviations from this optimum can alter the type of pigment produced; for example, higher temperatures (e.g., 40°C) have been reported to favor the production of yellow pigments over red ones in some strains. ijsat.org At temperatures above 100°C, red pigments like Monascorubramin become unstable. cabidigitallibrary.org

Nutritional Factors: The composition of the culture medium, particularly the carbon and nitrogen sources, profoundly influences pigment biosynthesis. nih.gov

Carbon Source: The type of carbon source affects the metabolic flux towards pigment production. frontiersin.org Glycerol has been identified as a particularly effective carbon source for enhancing pigment yields, potentially by boosting the acetyl-CoA pool, a key precursor for the polyketide pathway. frontiersin.orgnih.gov Other sources like glucose, maltose, and fructose (B13574) also support pigment production. ijsat.orgnih.gov

Nitrogen Source: The nature of the nitrogen source can significantly impact the final pigment concentration and composition. uq.edu.au Complex organic nitrogen sources, such as peptone, are often superior for producing high concentrations of red pigments like Monascorubramin. uq.edu.aumdpi.com The bioproduction of nitrogen-containing azaphilones, including N-threonine-monascorubramin and N-glutaryl-rubropunctamin, specifically requires the presence of complex organic nitrogen sources or specific amino acids in the medium. mdpi.comresearchgate.net In contrast, inorganic nitrogen sources like nitrate (B79036) may not support the production of all pigment types. uq.edu.au Ammonium-based nitrogen sources have been reported to favor the synthesis of orange or yellow pigments. nih.gov

The table below summarizes findings on the impact of different nitrogen sources and pH levels on pigment production in Monascus purpureus.

Nitrogen SourceOptimal pHEffect on Pigment ProductionReference
Peptone6.5Superior growth and pigment concentrations. Highest red pigment production observed. uq.edu.au
Ammonium (B1175870)N/A (Independent of pH)Superior growth and pigment concentrations compared to nitrate. Favors orange/yellow pigments. uq.edu.aunih.gov
NitrateN/A (Independent of pH)Resulted in lower growth and pigment production compared to peptone and ammonium. Ankaflavin was not detected. uq.edu.au

Comparative Biosynthetic Analyses of Monascorubramin and Related Azaphilone Pigments

The biosynthetic gene clusters (BGCs) for Monascus azaphilone pigments (MonAzPs) are complex and mosaic-like. frontiersin.orgnih.gov Comparative analyses of these BGCs across different Monascus species and with other pigment-producing fungi, such as Talaromyces, reveal both conserved core structures and significant differences that lead to the diversity of pigments produced. nih.govarizona.edu

The BGCs in Monascus species like M. ruber, M. pilosus, and M. purpureus are largely syntenic (have a similar gene order) and the encoded proteins are nearly identical (95-100% identity). frontiersin.orgnih.gov However, some structural variations exist. For example, in M. ruber M7 and some M. purpureus strains, the BGC is interrupted by a gene (pigL) encoding an ankyrin repeat protein, which is absent in other strains like M. pilosus. nih.govarizona.edu

A minimal set of genes is required for the biosynthesis of the orange pigment core, which includes a polyketide synthase (mrpigA), a fatty acid synthase complex, a dehydrogenase (mrpigE), a ketoreductase (mrpigI), and a scaffold-modifying enzyme (mrpigB). nih.gov The production of the red pigment Monascorubramin from its orange precursor, Monascorubrin, involves the incorporation of an amino acid, a reaction that is dependent on the availability of specific nitrogen sources. researchgate.net

When comparing Monascus BGCs to those in Talaromyces marneffei, most of the core biosynthetic genes are found to be conserved. frontiersin.orgnih.gov This indicates a shared evolutionary origin for azaphilone pigment production in these fungi. However, there are key differences:

Synteny: The physical order of the genes within the cluster is different between Monascus and Talaromyces. nih.gov

Gene Content: The Talaromyces BGC contains an extra cytochrome P450-encoding gene not found in the Monascus clusters. nih.gov Conversely, genes similar to mrpigF (an O-acetyltransferase) and mrpigO (a transcription factor) from M. ruber are located outside the main pigment cluster in Talaromyces. frontiersin.orgnih.gov

These comparative analyses highlight that while the fundamental pathway for creating the azaphilone scaffold is conserved, variations in gene content, gene order, and transcriptional regulation give rise to the wide spectrum of related but distinct pigments, such as the yellow ankaflavin, the orange rubropunctatin, and the red Monascorubramin, across different fungal species. nih.govnih.gov

The table below provides a simplified comparison of gene presence in the azaphilone pigment gene clusters of different fungi.

Gene/Region TypeM. ruber M7 / M. purpureusM. pilosusTalaromyces marneffeiReference
Core Biosynthetic Genes (PKS, FAS, etc.)PresentPresentPresent (Conserved) frontiersin.orgnih.gov
Region III (Ankyrin repeat gene pigL)PresentAbsentAbsent nih.gov
Region IV (Transport/Signal Transduction)AbsentPresentAbsent nih.gov
Extra Cytochrome P450 GeneAbsentAbsentPresent nih.gov
Gene Cluster Synteny (Compared to M. ruber)Largely SyntenticLargely SyntenticNot Syntenic frontiersin.orgnih.gov

Biological Activities and Mechanistic Studies of Monascorubramin

Antioxidant Activity and Redox Mechanisms

Monascorubramin, a prominent red pigment produced by Monascus species, has garnered scientific interest for its potential health-promoting properties, including its antioxidant activity. Antioxidants are crucial for mitigating the deleterious effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The antioxidant capacity of Monascorubramin is attributed to its unique chemical structure, which enables it to counteract free radicals through various mechanisms.

Investigation of Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The primary mechanisms by which antioxidants neutralize free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.commdpi.com While direct experimental studies delineating the specific dominant mechanism for Monascorubramin are limited, its activity can be inferred from its chemical properties and studies on analogous phenolic and flavonoid compounds. nih.govfrontiersin.orgnih.gov

The Hydrogen Atom Transfer (HAT) mechanism involves the antioxidant molecule donating a hydrogen atom to a free radical, thereby quenching the radical's reactivity. mdpi.comnih.govfrontiersin.orgresearchgate.net The efficacy of this process is largely dependent on the bond dissociation enthalpy (BDE) of the hydrogen-donating group within the antioxidant. frontiersin.orgresearchgate.net A lower BDE facilitates an easier transfer of the hydrogen atom.

The Single Electron Transfer (SET) mechanism entails the antioxidant donating an electron to the free radical, forming a more stable species. mdpi.commdpi.com This process is often followed by proton transfer (SET-PT), where the resulting radical cation of the antioxidant releases a proton to further stabilize itself. nih.govfrontiersin.org The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant; a lower IP indicates a greater ease of electron donation. researchgate.net

Cellular Antioxidant Defense Modulation by Monascorubramin

Beyond direct radical scavenging, some antioxidants can bolster the body's endogenous defense systems. A key pathway in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govijbs.commdpi.com Under normal conditions, Nrf2 is kept at low levels. However, in the presence of oxidative stress, Nrf2 is activated and translocates to the nucleus. ijbs.comfrontiersin.org Once in the nucleus, it binds to the Antioxidant Response Element (ARE) in the DNA, which initiates the transcription of a suite of protective genes. nih.govijbs.comfrontiersin.org These genes encode for various phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), catalase, and glutathione (B108866) S-transferases. frontiersin.org

In Vitro and In Vivo Models for Assessing Monascorubramin's Antioxidant Efficacy

The antioxidant capacity of Monascorubramin and related Monascus pigments has been evaluated using a variety of established experimental models.

In Vitro Models: These laboratory-based assays provide a rapid and standardized method for screening antioxidant activity. Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used spectrophotometric method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is quantifiable. mdpi.commdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation by an antioxidant, leading to a loss of color. mdpi.com This assay is applicable to both hydrophilic and lipophilic antioxidants.

In Vivo Models: These studies, conducted in living organisms, provide more biologically relevant information about the antioxidant effects of a compound. While specific in vivo studies focusing solely on purified Monascorubramin are not extensively documented in the reviewed literature, general models used for assessing antioxidant efficacy include:

Rodent Models: Rats or mice are often used in studies where oxidative stress is induced, and the protective effects of a test compound on various biomarkers of oxidative damage in tissues like the liver and kidneys are measured. frontiersin.org

Caenorhabditis elegans Model: This nematode is a powerful model organism for studying the biological effects of bioactive compounds due to its short lifespan and well-understood genetics. mdpi.com It can be used to assess the impact of a compound on lifespan and resistance to oxidative stress. mdpi.comnih.gov

Studies on extracts from Monascus-fermented products have demonstrated antioxidant potential in both in vitro and in vivo settings, suggesting that the constituent pigments, including Monascorubramin, contribute to these effects. mdpi.commdpi.comfrontiersin.orggrafiati.com

Antimicrobial Activity and Modes of Action

Monascorubramin and related Monascus pigments have been investigated for their ability to inhibit the growth of various microorganisms. The extent of this activity can vary significantly depending on the target organism, with a notable difference in efficacy often observed between Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

Research indicates that Monascorubramin and other Monascus red pigments generally exhibit more potent activity against Gram-positive bacteria. myfoodresearch.com This is often attributed to the structural differences in the cell walls of these bacteria. The cell wall of Gram-positive bacteria is primarily composed of a thick layer of peptidoglycan, which may be more permeable to certain antimicrobial compounds compared to the more complex outer membrane of Gram-negative bacteria.

Staphylococcus aureus : A common Gram-positive bacterium that can cause a range of illnesses. Studies on Monascus-fermented extracts and red pigments have shown inhibitory effects against S. aureus. myfoodresearch.commdpi.comresearchgate.net

Bacillus subtilis : A Gram-positive, rod-shaped bacterium found in soil and the gastrointestinal tract of ruminants and humans. wikipedia.org It is often used as a model organism in research. Monascus orange pigments have been reported to have antimicrobial activity against B. subtilis, while red pigments like Monascorubramin are suggested to have less activity in their pure form. oup.com However, amino acid derivatives of these red pigments have shown significant inhibitory action. oup.com

Enterococcus faecalis : A Gram-positive commensal bacterium of the human gut that can cause opportunistic infections. nih.govnih.govnih.gov Red dye extracts from Monascus purpureus have demonstrated considerable antibacterial activity against E. faecalis. nih.gov

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Monascus-related products against these Gram-positive bacteria. It is important to note that the values can vary based on the specific compound or extract tested.

Substance TestedBacteriumMIC (µg/mL)Reference
Monascus red pigmentStaphylococcus aureus128,000 myfoodresearch.com
Amino acid derivatives of Monascus red pigmentStaphylococcus aureus8 - 16 myfoodresearch.com
Control red pigmentStaphylococcus aureus64 myfoodresearch.com
Monascus purpureus red dye extractEnterococcus faecalis50,000 nih.gov
Amino acid derivatives of Monascus red pigmentBacillus subtilisNot specified, but effective oup.com
Amino acid derivatives of Monascus red pigmentEnterococcus faecalisNot specified, but effective oup.com

This table is interactive. Users can sort the data by clicking on the column headers.

Antibacterial Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Gram-negative bacteria possess an outer membrane containing lipopolysaccharides, which acts as a formidable barrier to many antimicrobial agents. This structural feature often results in lower susceptibility to compounds like Monascorubramin compared to Gram-positive bacteria. myfoodresearch.com

Escherichia coli : A common inhabitant of the gut microbiome, certain strains of which can cause infections. While some Monascus pigment extracts have shown activity against E. coli, the concentrations required for inhibition are generally higher than those for Gram-positive bacteria. myfoodresearch.comnih.gov Amino acid derivatives of red pigments have, however, demonstrated enhanced activity. oup.com

Pseudomonas aeruginosa : An opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics. nih.govmdpi.comnih.govfrontiersin.org Reports on the activity of Monascus pigments against P. aeruginosa are less common, and it is generally considered to be a resistant organism. oup.com

The following table presents the available MIC data for Monascus-related products against these Gram-negative bacteria.

Substance TestedBacteriumMIC (µg/mL)Reference
Monascus red pigmentEscherichia coli>128,000 myfoodresearch.com
Amino acid derivatives of Monascus red pigmentEscherichia coli8 - 64 myfoodresearch.com
Control red pigmentEscherichia coli>128 myfoodresearch.com
Monascus purpureus red dye extractEscherichia coli100,000 nih.gov
Amino acid derivatives of Monascus red pigmentPseudomonas aeruginosaNot specified, but showed activity oup.com

This table is interactive. Users can sort the data by clicking on the column headers.

Antifungal Efficacy against Pathogenic and Spoilage Fungi (e.g., Candida albicans, Aspergillus niger)

Monascorubramin has demonstrated notable antifungal properties against various pathogenic and spoilage fungi. Research indicates its potential as a natural antifungal agent. ontosight.aiamazonaws.com Studies have shown that compounds produced by Monascus species, including monascorubramin, exhibit inhibitory effects on the growth of fungi such as Aspergillus niger and Candida albicans. nih.gov

For instance, one study investigating secondary metabolites from Monascus purpureus found that some of its constituents possessed mild antifungal activity against Aspergillus niger and Candida albicans. nih.gov Another study highlighted the general antimicrobial activities of Monascus-like red pigments, which include monascorubramin. researchgate.net The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. mdpi.comnih.gov

The antifungal activity of various natural and synthetic compounds is often evaluated using methods like the agar-well diffusion technique, where the diameter of the inhibition zone indicates the efficacy of the compound against a specific fungus. pjlss.edu.pknih.gov For example, extracts from plants like Juglans regia have shown significant antifungal activity against A. niger. pjlss.edu.pk The minimum inhibitory concentration (MIC) is another crucial parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. mdpi.commdpi.com

**Table 1: Antifungal Activity of Selected Compounds against Aspergillus niger and *Candida albicans***

Compound/Extract Target Fungi Observed Effect Reference
Monascus purpureus constituents Aspergillus niger, Candida albicans Mild antifungal activity nih.gov
Juglans regia ethanolic extract Aspergillus niger Inhibition zone of 21 mm at 100-200 mg/ml pjlss.edu.pk
Menthol Aspergillus niger 50% mycelial growth inhibition at 300 µg/mL mdpi.com
Eugenol Aspergillus niger Complete inhibition at 600 µg/mL mdpi.com
Brucea antidysenterica extract Candida albicans 15.5 ± 0.5 mm inhibition zone at 200 mg/mL nih.gov
Justicia schimperiana extract Candida albicans 15.3 ± 0.58 mm inhibition zone at 200 mg/mL nih.gov

Elucidation of Antimicrobial Mechanisms (e.g., Interference with Cellular Respiration, Cell Membrane Integrity)

The antimicrobial action of compounds like monascorubramin is often multifaceted, involving various cellular targets. Two significant mechanisms include interference with cellular respiration and disruption of cell membrane integrity.

Interference with Cellular Respiration: Some antimicrobial agents exert their effects by disrupting the cellular respiration process in pathogens. nih.gov This can involve inhibiting key enzymes or interfering with the electron transport chain, leading to a decrease in ATP production and ultimately cell death. nih.govelifesciences.org For example, the bactericidal action of certain antibiotics is linked to increased cellular respiration and the production of reactive oxygen species (ROS). nih.gov Conversely, inhibiting aerobic respiration has been shown to protect some bacteria from the lethal effects of antibiotics. kent.ac.uk The balance between ATP consumption and production is critical for microbial survival, and disrupting this balance can potentiate antimicrobial effects. nih.gov

Disruption of Cell Membrane Integrity: Another primary mechanism of antimicrobial action is the disruption of the cell membrane's integrity. plos.org This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis. plos.orgnih.govnih.gov Various techniques are used to assess membrane damage, including fluorescence-based assays using dyes like propidium (B1200493) iodide (PI) and SYTOX Green, which can only enter cells with compromised membranes. nih.govfrontiersin.org The ability of a compound to depolarize the bacterial membrane is also an indicator of its membrane-disrupting properties. plos.org For instance, cinnamic acid has been shown to exert its antibacterial effect by damaging the cell membrane of Pseudomonas fragi. nih.gov Similarly, some antimicrobial peptides kill microbes by permeabilizing their cell membranes. plos.org

Anti-inflammatory Activity

Modulation of Pro-inflammatory Mediators and Cytokine Expression

Monascorubramin has been shown to possess anti-inflammatory properties by modulating the expression of pro-inflammatory mediators and cytokines. ontosight.ai Pro-inflammatory cytokines, such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), are key signaling molecules that initiate and amplify the inflammatory response. sinobiological.comthermofisher.com

Research indicates that monascorubramin can inhibit the production of these pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent. ontosight.ai The regulation of cytokine production is a crucial aspect of controlling inflammation. clevelandclinic.org Anti-inflammatory cytokines, like IL-10, act to counterbalance the pro-inflammatory response and prevent excessive tissue damage. mdpi.comnih.gov The interplay between pro- and anti-inflammatory cytokines is essential for maintaining immune homeostasis. sinobiological.com Dysregulation of this balance can lead to chronic inflammatory conditions. sinobiological.com

Cellular Signaling Pathways Affected by Monascorubramin in Inflammation

The anti-inflammatory effects of monascorubramin are mediated through its influence on specific cellular signaling pathways. Inflammatory responses are typically triggered by the activation of key signaling pathways, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. oncotarget.comcellsignal.com

These pathways are activated by various stimuli, such as pathogens and pro-inflammatory cytokines, leading to the transcription of genes involved in the inflammatory response. oncotarget.com The NF-κB pathway, for instance, plays a central role in regulating the expression of pro-inflammatory cytokines. oncotarget.com The MAPK pathway, which includes ERK, JNK, and p38 signaling, is also crucial in mediating cellular responses to inflammatory stimuli. oncotarget.commdpi.com Studies on other anti-inflammatory compounds have shown that they can exert their effects by inhibiting these signaling cascades. For example, the compound morin (B1676745) has been found to suppress NLRP3 inflammasome activity and inactivate MAPK pathways in lung cancer cells. mdpi.com The resolution of inflammation is an active process involving specific mediators and signaling pathways that aim to restore tissue homeostasis. mdpi.com

Anticancer and Cytotoxic Potential

Effects on Tumor Cell Proliferation and Viability

Monascorubramin has been investigated for its potential anticancer and cytotoxic effects, particularly its impact on the proliferation and viability of tumor cells. Cell proliferation is the process of cell division that leads to an increase in cell number. nih.gov The ability of a compound to inhibit this process is a key indicator of its anticancer potential.

Studies have explored the cytotoxic effects of various compounds on different cancer cell lines. bmrat.orgipp.pt Cytotoxicity refers to the ability of a substance to cause cell death. nih.gov The effectiveness of an anticancer agent is often measured by its IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. ipp.pt Research on other natural and synthetic compounds has demonstrated their ability to reduce the viability of cancer cells, sometimes with greater potency than existing chemotherapy drugs like cisplatin. mit.edu For example, a novel chalconeferrocenyl derivative showed significant cytotoxicity against melanoma cells while having a lesser effect on normal fibroblast cells. nih.gov The mechanisms behind these cytotoxic effects can be diverse, including the induction of apoptosis (programmed cell death) through pathways like the mitochondrial pathway. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Perturbations by Monascorubramin

Monascorubramin is among several microbial pigments that have demonstrated the ability to induce apoptosis, a form of programmed cell death, which is a critical mechanism for eliminating cancerous cells. frontiersin.orgfrontiersin.org The induction of apoptosis is a key strategy in cancer therapy, as it can selectively target and destroy malignant cells. frontiersin.orgnih.gov

Studies have shown that various natural compounds can trigger apoptosis through intrinsic and extrinsic pathways. mdpi.com The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is activated by external signals through death receptors on the cell surface. nih.govmdpi.com While the precise apoptotic pathways modulated by Monascorubramin are still under detailed investigation, its classification as a potential anticancer agent alongside other apoptosis-inducing pigments like prodigiosin (B1679158) and violacein (B1683560) highlights its therapeutic promise. frontiersin.org

In addition to inducing apoptosis, Monascorubramin has been observed to cause perturbations in the cell cycle. frontiersin.org The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. frontiersin.org Some natural compounds can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation. researchgate.netnih.gov For instance, the marine compound isohomohalichondrin B has been shown to cause a block in the G2/M phase and induce apoptosis in various cancer cell lines. nih.gov While the specific effects of Monascorubramin on cell cycle phases are an area of ongoing research, its ability to interfere with this fundamental process contributes to its antiproliferative properties. frontiersin.org

Mechanistic Insights into Antiproliferative Action

The antiproliferative action of Monascorubramin is a key aspect of its potential as an anticancer agent. researchgate.netfrontiersin.org This activity is closely linked to its ability to induce apoptosis and disrupt the cell cycle. frontiersin.orgresearchgate.net The underlying mechanisms are thought to involve the modulation of various signaling pathways and regulatory proteins that control cell growth and survival.

One of the crucial protein families involved in the regulation of apoptosis is the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. frontiersin.orgfrontiersin.org The balance between these proteins often determines whether a cell undergoes apoptosis. nih.gov Natural compounds can exert their anticancer effects by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. mdpi.commdpi.com For example, the upregulation of Bax and downregulation of Bcl-2 has been observed in cancer cells treated with certain natural products, leading to apoptosis. mdpi.com While direct studies on Monascorubramin's effect on the Bcl-2 family are emerging, this is a likely mechanism contributing to its pro-apoptotic activity.

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is a central event in apoptosis. mdpi.com Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com The ability of compounds to activate caspases is a strong indicator of their pro-apoptotic potential.

The table below summarizes the key cellular events associated with the antiproliferative action of compounds like Monascorubramin.

Cellular ProcessKey Molecular PlayersEffect on Cancer Cells
Apoptosis Bcl-2 family (Bax, Bcl-2), CaspasesInduction of programmed cell death
Cell Cycle Cyclins, Cyclin-dependent kinases (CDKs)Arrest at specific checkpoints (e.g., G0/G1, G2/M)
Proliferation Signaling pathways (e.g., MAPK)Inhibition of uncontrolled cell growth

Other Bioactivities under Investigation

Beyond its anticancer properties, Monascorubramin is being investigated for its potential benefits in managing metabolic disorders.

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. mdpi.comjaptronline.com Several natural products are being explored for their ability to lower lipid levels. japtronline.comnih.gov

Monascorubramin, as a component of red yeast rice, is associated with lipid-lowering effects. researchgate.net The mechanisms underlying these effects are multifaceted and involve the regulation of key enzymes and pathways in lipid metabolism. numberanalytics.com One of the primary targets is HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov By inhibiting this enzyme, statin drugs, and potentially compounds like Monacolin K found in red yeast rice, can reduce cholesterol production. nih.gov

Furthermore, the regulation of lipid metabolism involves a complex interplay of hormones like insulin (B600854) and transcription factors such as PPARs (peroxisome proliferator-activated receptors). numberanalytics.comuomustansiriyah.edu.iq Fibrates, another class of lipid-lowering drugs, act by activating PPARα, which leads to increased fatty acid oxidation and reduced triglyceride levels. uomustansiriyah.edu.iq Natural compounds can also influence these pathways. For instance, some plant-derived products have been shown to modulate the expression of genes involved in lipid transport and metabolism. nih.gov

The table below outlines the primary mechanisms involved in the regulation of lipid metabolism.

Metabolic PathwayKey Enzymes/ReceptorsEffect of Modulation
Cholesterol Synthesis HMG-CoA reductaseInhibition reduces cholesterol levels
Fatty Acid Oxidation PPARαActivation increases fatty acid breakdown
Lipid Transport LDL ReceptorUpregulation enhances cholesterol clearance
Triglyceride Synthesis Fatty Acid Synthase (FAS)Inhibition reduces triglyceride production

The prevalence of obesity and type 2 diabetes has spurred research into natural compounds that can help manage these conditions. nih.govfrontiersin.org Obesity is a complex metabolic disorder that is a significant risk factor for developing type 2 diabetes. sochob.cl

Research suggests that certain natural products possess antiobesity and antidiabetic properties. nih.govnih.gov For instance, some plant extracts have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, which slows down carbohydrate digestion and reduces post-meal blood glucose spikes. frontiersin.org Others may improve insulin sensitivity or modulate adipogenesis, the process of fat cell formation. frontiersin.orgnih.gov

While direct research on Monascorubramin's antiobesity and antidiabetic effects is still in its early stages, its presence in red yeast rice, which has been studied for its metabolic benefits, suggests a potential role. researchgate.netresearchgate.net The antidiabetic potential of various natural compounds, including monoterpenoids and flavonoids, has been documented, often involving mechanisms like improved glucose uptake and protection of pancreatic β-cells. nih.govmdpi.com Given the broad spectrum of bioactivities associated with Monascus pigments, exploring Monascorubramin's effects on glucose and lipid metabolism in the context of obesity and diabetes is a promising area for future research. researchgate.net

Synthetic Approaches and Derivative Chemistry of Monascorubramin

Strategies for Chemical Synthesis of Monascorubramin Core Structure

The total chemical synthesis of azaphilone pigments like monascorubramin presents a significant challenge due to their densely functionalized and stereochemically complex core structure. scripps.edu Chemists have devised various strategies to construct the characteristic furo[3,4-b]pyran-5-one or related azaphilone frameworks. These synthetic routes are often multi-step processes requiring precise control of regio- and stereoselectivity. nih.gov

A common theme in the synthesis of related natural products involves the convergent assembly of key structural fragments. nih.gov For instance, the synthesis of the closely related mitorubrin (B1238981) family, which shares the azaphilone core, has been achieved through a concise route. A key feature of this synthesis was the use of copper-mediated transformations to first append a second ring to a starting chromone (B188151) and then induce a cycloisomerization to form the complete core structure. organic-chemistry.org Such strategies, which build molecular complexity rapidly, are indicative of the approaches necessary for the laboratory synthesis of monascorubramin. nih.gov The development of efficient synthetic routes is crucial, not only for confirming the structure of the natural product but also for providing access to analogs that are not available through fermentation. scripps.edunih.gov

Design and Synthesis of Monascorubramin Derivatives and Analogs

The modification of the monascorubramin structure is a key area of research aimed at improving its properties. The native orange pigments, monascorubrin (B81130) and rubropunctatin (B192291), are highly reactive precursors that can be converted into red amino acid derivatives. researchgate.net This reactivity is exploited in both biosynthetic and chemical approaches to generate a diverse library of analogs.

A primary strategy for creating monascorubramin derivatives involves the conjugation of amino acids. This is often achieved by adding specific amino acids to the Monascus fermentation broth, where they are incorporated into the pigment structure. oup.comoup.com This process yields a variety of red to violet pigments, with properties dependent on the conjugated amino acid. researchgate.net The incorporation of amino acids can alter the pigment's polarity, solubility, and stability. oup.comresearchgate.net

Research has demonstrated the successful conjugation of a wide array of amino acids. For example, derivatives of L-phenylalanine, D-tyrosine, and L-cysteine have been synthesized and characterized. oup.comresearchgate.net The addition of amino acids with phenyl rings, such as phenylalanine and tyrosine, results in derivatives with notable biological activities. oup.com The solubility of the resulting pigment derivative is directly related to the polarity of the conjugated amino acid; hydrophilic amino acids like glycine (B1666218) and glutamic acid yield more water-soluble pigments, while hydrophobic ones like phenylalanine and leucine (B10760876) produce more hydrophobic derivatives. researchgate.net

Amino Acid Added to FermentationResulting Derivative TypeKey Finding/PropertyReference
L-PhenylalanineHydrophobic, orangish-red pigmentShowed high antimicrobial activity. oup.comresearchgate.net
D-TyrosineHydrophobic, orangish-red pigmentDemonstrated significant antimicrobial and antifungal properties. oup.comresearchgate.net
L-CysteineHydrophilic pigmentThe derivative was purified and selected for minimum inhibitory concentration (MIC) testing. oup.com
Glycine, Alanine, SerineHydrophilic, red pigmentsContributed to the production of red pigments with good photostability and water solubility. researchgate.net
Leucine, Isoleucine, ValineHydrophobic, yellow/orange pigmentsContributed to the production of yellow and orange pigments. researchgate.net

Beyond amino acid conjugation, other structural modifications are being explored to enhance the stability and bioactivity of monascorubramin and related pigments. A significant advantage of creating amino acid derivatives is the improvement in stability; these derivatives often exhibit better photostability and thermal stability compared to the parent compounds. researchgate.net

Amino Acid Conjugates (e.g., L-Phenylalanine, D-Tyrosine, L-Cysteine Derivatives)

Structure-Activity Relationship (SAR) Studies of Monascorubramin Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of monascorubramin derivatives influences their biological activity. These studies help in the rational design of more potent and selective compounds. researchcommons.orgmdpi.com

For monascorubramin derivatives, a key finding is that the nature of the conjugated amino acid significantly impacts antimicrobial potency. oup.com Derivatives containing an aromatic phenyl ring, such as those made from L-phenylalanine and D-tyrosine, consistently demonstrate high antimicrobial activity, particularly against bacteria. oup.comresearchgate.net Gram-positive bacteria appear to be more susceptible to these derivatives than Gram-negative bacteria. researchgate.net In contrast, modifications at other positions can reduce or eliminate activity. For instance, SAR studies on related fungal pigments revealed that the presence and position of hydroxyl groups can be critical for maintaining antibacterial effects. frontiersin.org

The macrolactone ring structure is also essential for the antibiotic activity of some related compounds, as acyclic analogs are often inactive. nih.gov These findings collectively guide medicinal chemists in selecting which parts of the monascorubramin molecule to modify in order to optimize its desired biological effects.

Structural Feature/ModificationEffect on BioactivityExample/ObservationReference
Conjugation with aromatic amino acids (e.g., Phenylalanine, Tyrosine)Increased antimicrobial activityDerivatives showed high activity against Bacillus subtilis and other bacteria. oup.com
Conjugation with polar amino acids (e.g., Aspartic acid)Increased polarity/solubilityThe Rf values on TLC plates were lowered, indicating higher polarity. oup.com
Hydroxylation at specific positionsCan reduce antibacterial activityIn related aminophenoxazinones, a hydroxyl group at the C-11 position reduced activity against Gram-positive bacteria. frontiersin.org
Intact macrolactone ringEssential for activityStudies on other peptide antibiotics show that an acyclic analogue loses antibiotic activity. nih.gov

Computational and In Silico Modeling for Derivative Design and Bioactivity Prediction

In modern drug discovery, computational and in silico methods are indispensable tools for accelerating the design and prediction of the bioactivity of new chemical entities. nih.govcas.org These approaches are increasingly applied to natural products like monascorubramin to rationally design novel derivatives with enhanced properties. japsonline.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop statistical models that can predict the biological activity of unknown compounds based on their physicochemical properties. researchcommons.orgsddn.es By analyzing a dataset of known monascorubramin derivatives, a QSAR model could identify key molecular descriptors that correlate with high bioactivity, guiding the synthesis of more potent analogs. scielo.br

Molecular docking is another powerful tool that simulates the interaction between a ligand (the derivative) and its biological target (e.g., an enzyme or receptor). jhas-bwu.com This allows researchers to predict the binding affinity and orientation of newly designed monascorubramin analogs in the active site of a target protein, helping to prioritize which compounds to synthesize and test. mdpi.comjhas-bwu.com Furthermore, online cheminformatics tools can predict drug-likeness properties and bioactivity scores, allowing for early-stage virtual screening of designed compounds to ensure they have favorable characteristics for further development. japsonline.comjhas-bwu.com These computational strategies reduce the time and cost associated with traditional trial-and-error synthesis and screening, enabling a more focused and efficient search for superior monascorubramin-based therapeutic agents. sddn.es

Advanced Analytical Methodologies for Monascorubramin Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is a fundamental technique for separating complex mixtures into individual components. mdpi.comunite.it In Monascorubramin research, various chromatographic methods are employed to isolate the compound from crude extracts, purify it to a high degree, and quantify its concentration.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., PDA, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Monascorubramin. frontiersin.org This technique offers high resolution and sensitivity, making it ideal for separating Monascorubramin from other pigments and metabolites present in Monascus extracts. frontiersin.orgresearchgate.net When coupled with detectors such as Photodiode Array (PDA) or Ultraviolet-Visible (UV-Vis), HPLC allows for both quantification and preliminary identification of the compound. frontiersin.orgnih.gov

The PDA detector, a type of absorbance detector, provides spectral information across a wide range of wavelengths simultaneously, which is particularly useful for identifying compounds and assessing peak purity. gentechscientific.com A typical HPLC method for Monascorubramin analysis might utilize a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water. nih.gov Detection is often performed at a specific wavelength, such as 490 nm, which corresponds to the maximum absorbance of Monascorubramin.

Table 1: Exemplary HPLC Parameters for Monascorubramin Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) nih.gov
Mobile Phase Gradient of acetonitrile and water nih.gov
Flow Rate 0.75 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detector PDA or UV-Vis nih.gov
Detection Wavelength 229 nm (for general profiling), 490 nm (for Monascorubramin) nih.gov

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary separation and identification of Monascorubramin. sorbtech.comaga-analytical.com.pl It is often used to monitor the progress of extractions and purifications. researchgate.net For isolation of larger quantities of the compound, preparative TLC or preparative HPLC is employed. sorbtech.comscispace.comfractioncollector.info In preparative TLC, the separated band corresponding to Monascorubramin is scraped from the plate and the compound is eluted with a suitable solvent. sorbtech.com Preparative HPLC, a scaled-up version of analytical HPLC, allows for the isolation of highly pure Monascorubramin for use as a reference standard or for further structural studies. fractioncollector.infodp.tech

Mass Spectrometry for Structural Characterization and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization of Monascorubramin and for profiling related metabolites. mdpi.comnih.gov It provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of thermally labile and polar molecules like Monascorubramin. dntb.gov.uaresearchgate.net ESI-MS allows for the gentle ionization of the molecule, typically forming protonated molecules [M+H]+ or other adducts, which can then be analyzed by the mass spectrometer to determine the molecular weight. researchgate.netresearchgate.net This technique is highly sensitive and is a key component in LC-MS based methods for the identification of Monascus pigments. x-mol.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of ions. wikipedia.orgmsaltd.co.ukunt.edu In a typical MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgunt.edu This fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net For Monascorubramin, MS/MS analysis can confirm the presence of specific structural motifs and help to differentiate it from other related azaphilone pigments. researchgate.netresearchgate.netnih.gov

Table 2: Common Tandem MS Scan Modes

Scan Mode Description Application in Monascorubramin Research
Product Ion Scan A specific precursor ion is selected and fragmented to produce a spectrum of product ions. To obtain the fragmentation pattern of Monascorubramin for structural confirmation.
Precursor Ion Scan The mass spectrometer is set to detect all precursor ions that produce a specific product ion. To identify all compounds in a mixture that share a common structural fragment with Monascorubramin.
Neutral Loss Scan The mass spectrometer scans for all precursor ions that lose a specific neutral fragment. To detect compounds that undergo a characteristic fragmentation, such as the loss of a water or carbon dioxide molecule.

| Selected Reaction Monitoring (SRM) | A specific precursor ion is selected and a specific product ion is monitored. | For highly selective and sensitive quantification of Monascorubramin in complex matrices. |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). labmanager.commeasurlabs.commsesupplies.comresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net For Monascorubramin (C₂₃H₂₇NO₄), HRMS can confirm its molecular formula by providing a measured mass that is extremely close to its calculated theoretical mass. researchgate.netnih.gov This is crucial for confirming the identity of the compound and for distinguishing it from other compounds with the same nominal mass but different elemental compositions. labmanager.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of complex organic molecules like Monascorubramin. core.ac.ukslideshare.net This powerful analytical method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C). libretexts.orgmdpi.com The definitive elucidation of Monascorubramin's structure relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR, including ¹H and ¹³C NMR spectra, offers initial critical data. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). slideshare.netemerypharma.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms, such as those in methyl, methylene, methine, and quaternary environments. rsc.orghmdb.ca

For a molecule with the complexity of Monascorubramin, 2D NMR techniques are essential to piece together the full structure. emerypharma.combeilstein-journals.org These experiments correlate signals from different nuclei, revealing their relationships within the molecular structure. Key 2D NMR methods used in the structural analysis of Monascorubramin and related azaphilone pigments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the sequence of protons in spin systems, such as those found in the side chains of Monascorubramin. core.ac.uklibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals directly with the carbon atoms to which they are attached. It provides a clear map of all C-H single-bond connectivities. core.ac.uklibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining the stereochemistry and three-dimensional conformation of the molecule.

Through the combined interpretation of these spectra, researchers can precisely map the atomic connectivity and stereochemistry of Monascorubramin. researchgate.netamazonaws.com

Below is a representative table of ¹H and ¹³C NMR spectral data for Monascorubramin, compiled from typical values for azaphilone pigments.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)Key HMBC Correlations (H → C)
1~165.0--
3~100.0~6.5 (s)C-1, C-4, C-4a, C-9a
4~150.0--
4a~110.0--
5~130.0~7.0 (d, 8.0)C-4, C-6, C-9
6~125.0~6.8 (d, 8.0)C-4a, C-5, C-9b
7~190.0--
8~145.0--
9~120.0--
9a~85.0--
10~20.0~1.5 (s)C-8, C-9, C-9a
11~170.0--
1'~35.0~2.5 (t, 7.5)C-11, C-2', C-3'
............

Metabolomics Approaches in Monascorubramin Research

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. nih.govecancer.org In the context of Monascus research, metabolomics is a powerful tool for understanding the complex biochemical processes that lead to the production of pigments like Monascorubramin. mdpi.comnih.gov By analyzing the entire metabolome, researchers can identify key metabolic pathways and regulatory points that influence pigment synthesis. frontiersin.orgnih.gov This knowledge is crucial for optimizing fermentation conditions to enhance the yield of desired compounds. researchgate.net Two primary strategies are employed: targeted and untargeted metabolomics. nih.govmdpi.com

Targeted Metabolomics for Specific Metabolites

Targeted metabolomics focuses on the quantitative analysis of a predefined and specific group of metabolites. nih.govpnnl.gov This hypothesis-driven approach is used when researchers want to measure the concentration of known compounds that are believed to be important in a particular metabolic pathway. nih.gov

In Monascorubramin research, targeted metabolomics could be used to:

Quantify Precursors: Precisely measure the levels of key precursors in the polyketide biosynthetic pathway, such as acetyl-CoA and malonyl-CoA.

Monitor Pathway Intermediates: Track the concentration of known intermediates in the formation of the azaphilone core.

Analyze Amino Acid Incorporation: When studying the formation of amino acid derivatives of Monascus pigments, targeted analysis allows for the precise quantification of the specific amino acids being incorporated.

Assess Central Carbon Metabolism: Measure key metabolites in glycolysis and the TCA cycle to understand how cellular energy status and carbon flow affect pigment production. asm.org

This method offers high sensitivity and specificity, providing accurate quantitative data that is essential for validating hypotheses about metabolic regulation. pnnl.gov

Untargeted Metabolomics for Comprehensive Profiling

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of the metabolic state of an organism. mdpi.compnnl.gov This discovery-driven approach is particularly useful for generating new hypotheses and identifying unexpected metabolic changes in response to genetic or environmental perturbations. frontiersin.org

In the study of Monascus species, untargeted metabolomics has been widely applied to:

Discover Biomarkers: Identify metabolites whose levels correlate with high or low production of Monascorubramin and other pigments. researchgate.net

Map Metabolic Responses: Understand how changes in fermentation conditions (e.g., different nitrogen or carbon sources) affect the entire metabolic network. nih.govasm.org

Elucidate Regulatory Mechanisms: Reveal connections between primary metabolism (like amino acid and carbohydrate metabolism) and secondary metabolism (pigment biosynthesis). mdpi.comfrontiersin.org

Profile Pigment Diversity: Characterize the full range of azaphilone pigments and related compounds produced by a Monascus strain under specific conditions. d-nb.info

By comparing the metabolic profiles of different Monascus strains or the same strain under different growth conditions, researchers can gain a holistic view of the factors governing Monascorubramin biosynthesis. scilit.com

Isotopic Tracer Analysis for Biosynthetic Pathway Delineation

Isotopic tracer analysis is a definitive technique used to map the step-by-step formation of a molecule through its biosynthetic pathway. researchgate.netslideshare.net This method involves feeding the producing organism, in this case, Monascus spp., with a precursor molecule that has been enriched with a stable isotope, most commonly ¹³C or ¹⁵N. mdpi.com By tracking the incorporation of these heavy isotopes into the final product, Monascorubramin, the precise origin of each atom in the structure can be determined. nih.govfrontiersin.org

The process generally involves the following steps:

Selection of Labeled Precursor: A simple, known precursor at the start of the biosynthetic pathway is chosen. For polyketides like Monascorubramin, ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate) is commonly used, as the molecule is assembled from acetate units. frontiersin.org

Feeding Experiment: The labeled precursor is introduced into the Monascus fermentation culture. The organism then utilizes this labeled compound in its metabolic processes.

Isolation and Analysis: After a set period, Monascorubramin is isolated and purified from the culture.

Detection by NMR or Mass Spectrometry: The isolated pigment is analyzed, typically using ¹³C-NMR spectroscopy or mass spectrometry.

¹³C-NMR: This method directly detects the enriched ¹³C atoms. An enhanced signal intensity at specific carbon positions in the ¹³C-NMR spectrum indicates that these atoms originated from the labeled precursor. By using precursors labeled at different positions (e.g., [1-¹³C]acetate vs. [2-¹³C]acetate), the folding pattern of the polyketide chain can be deduced.

Mass Spectrometry: This technique measures the increase in molecular weight of Monascorubramin due to the incorporation of the heavy isotopes, confirming that the precursor is part of the biosynthetic pathway. nih.gov

This powerful technique has been fundamental in confirming that Monascorubramin, like other Monascus pigments, is a polyketide synthesized from a fatty acid synthase-like pathway, and it allows for the precise delineation of how the precursor units are assembled and cyclized to form the final complex structure. scispace.com

Development and Application of Monascorubramin Reference Standards for Analytical Validation

The development and use of highly purified and well-characterized reference standards are fundamental to all aspects of chemical and pharmaceutical analysis. noramco.comcambrex.com A Monascorubramin reference standard is a batch of the compound that has been rigorously analyzed to confirm its identity, purity, and potency. axios-research.comhwi-group.de These standards serve as the benchmark against which all other analytical measurements of Monascorubramin are compared.

The development of a reference standard involves:

Isolation and Purification: Obtaining Monascorubramin in a highly pure form, often through multiple chromatographic steps. google.com

Comprehensive Characterization: Thoroughly confirming the structure and identity of the compound using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. hwi-group.de

Purity and Potency Assessment: Quantifying the purity of the standard, typically using chromatographic methods like HPLC, and determining its potency.

Reference standards for Monascorubramin are essential for a variety of applications in research and quality control: cambrex.comaxios-research.com

Analytical Method Validation: They are used to validate the accuracy, precision, specificity, and linearity of analytical methods, such as HPLC assays developed to quantify Monascorubramin in fermentation broths or commercial products.

Quality Control (QC): In industrial settings, reference standards are used as calibrators in routine QC testing to ensure that batches of Monascus-fermented products meet specified quality attributes for pigment content.

Identification: Used as a comparator in chromatographic and spectroscopic techniques to unequivocally identify the presence of Monascorubramin in a complex mixture.

Stability Studies: Serve as a baseline for assessing the degradation of Monascorubramin under various storage conditions. noramco.com

Regulatory agencies require the use of qualified reference standards in submissions to ensure the reliability and consistency of the data presented. cambrex.com Certified reference materials come with a comprehensive Certificate of Analysis (CoA) that details the characterization data and assigned purity, ensuring traceability and compliance. axios-research.comhwi-group.de

Biotechnological Production and Optimization Strategies for Monascorubramin

Fermentation Process Optimization

The efficient synthesis of monascorubramin is intrinsically linked to the conditions under which the Monascus fungus is cultivated. Optimizing the fermentation process is a critical step in maximizing pigment production for industrial applications.

Submerged Fermentation for Liquid Culture Production

Submerged fermentation (SmF) is a widely utilized method for large-scale pigment production due to its numerous advantages. uminho.ptfrontiersin.org This technique involves growing the microorganism in a liquid nutrient medium within a bioreactor, allowing for precise control over various process parameters such as pH, temperature, dissolved oxygen, and agitation. uminho.pt This level of control facilitates a homogenous growth environment and simplifies the separation and purification of the biomass and the desired metabolites after fermentation. uminho.pt

Solid-State Fermentation for Enhanced Yields on Substrates

Solid-state fermentation (SSF) presents an alternative and often advantageous method for producing microbial pigments. nih.gov In SSF, microorganisms are cultivated on a solid substrate with a low moisture content. nih.gov This technique often results in higher product yields and can be more cost-effective as it can utilize agro-industrial wastes as substrates. niras.com For instance, jackfruit seed powder has been successfully used as a substrate for Monascus purpureus to produce pigments, achieving a yield of 25 OD units per gram of dry fermented substrate. nih.gov

Key advantages of SSF include lower energy requirements, reduced wastewater generation, and a decreased risk of contamination due to lower water activity. niras.comresearchgate.net The concentrated nature of the product in SSF can also simplify downstream processing. niras.com The choice of substrate is critical, with materials like rice, cassava bagasse, and various food processing wastes being explored for Monascus pigment production. researchgate.netresearchgate.netscielo.br

Nutrient Media Engineering (Carbon, Nitrogen, and Trace Element Sources)

The composition of the nutrient medium plays a fundamental role in the growth of Monascus and its synthesis of monascorubramin. nih.gov Careful engineering of the carbon, nitrogen, and trace element sources is essential for optimizing pigment yield.

Carbon Sources: The type and concentration of the carbon source significantly impact pigment production. nih.gov While glucose is a common carbon source, studies have shown that other carbohydrates like fructose (B13574), maltose, and rice powder can lead to higher pigment yields in some Monascus strains. mdpi.com For example, in one study, rice powder as a carbon source resulted in a higher pigment yield (104.15 u/mL) compared to other sources. mdpi.com Glycerol has also been identified as a suitable carbon source for Monascus kaoliang. nih.gov

Nitrogen Sources: Nitrogen sources are not only vital for mycelial growth but also act as regulatory molecules in pigment biosynthesis. researchgate.net Both inorganic sources like ammonium (B1175870) nitrate (B79036) and organic sources such as peptone, yeast extract, and corn steep liquor are commonly used. nih.govslideshare.net The choice of nitrogen source can influence the type and amount of pigment produced. researchgate.net For instance, peptone has been found to be an effective nitrogen source for enhancing pigment production in Monascus purpureus. frontiersin.orgmdpi.com

Trace Elements: Minerals and trace elements are crucial cofactors for enzymes involved in metabolic pathways, including pigment synthesis. The addition of specific mineral salts can enhance production. For example, the optimization of a fermentation medium for Monascus purpureus FBKL3.0018 included the addition of FeSO4, which, along with other optimized components, resulted in a 3.13-fold increase in pigment production. magtech.com.cn

Interactive Data Table: Effect of Carbon Source on Monascus Pigment Production

Carbon SourcePigment Yield (u/mL)Reference Strain
Fructose95.81M. purpureus G11
Maltose96.2M. purpureus G11
Rice Powder104.15M. purpureus G11
GlycerolSuitableM. kaoliang

Data derived from a study on nutrient sources for Monascus purpureus G11 and a comparative transcriptomics study on Monascus kaoliang. nih.govmdpi.com

Control of Physical Parameters (Temperature, pH, Aeration, Agitation)

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth and pigment synthesis.

Temperature: Monascus species have an optimal temperature range for growth and pigment production, typically between 28°C and 32°C. researchgate.net Maintaining the temperature within this range is critical for maximizing yield. ennobleip.com

pH: The pH of the fermentation medium is a crucial factor that can influence both the production and the type of pigments synthesized. researchgate.net Red pigments are generally favored at a pH around 6.5, while more orange pigments may be produced at a lower pH. researchgate.net The initial pH of the medium and its control throughout the fermentation process are therefore important optimization parameters. magtech.com.cn

Aeration and Agitation: In submerged fermentation, aeration and agitation are vital for ensuring adequate oxygen supply and homogenous mixing of the culture. researchgate.net The rate of agitation has a dominant role in the oxygen transfer rate (KLa). researchgate.net Proper control of these parameters is essential to prevent oxygen limitation and to manage the morphology of the fungal mycelium. researchgate.net

Strain Improvement and Genetic Engineering for Monascorubramin Biosynthesis

Beyond optimizing fermentation conditions, enhancing the intrinsic capabilities of the Monascus strain itself through genetic modification offers a powerful strategy for increasing monascorubramin production.

Targeted Gene Overexpression and Deletion to Enhance Monascorubramin Yield

Modern genetic engineering techniques provide precise tools for manipulating the metabolic pathways of microorganisms to favor the production of a desired compound.

Targeted Gene Deletion: Conversely, targeted gene deletion can be used to eliminate or reduce the production of undesirable byproducts, thereby redirecting metabolic precursors towards the monascorubramin synthesis pathway. au.dk For instance, deleting genes responsible for the synthesis of the mycotoxin citrinin (B600267), which is often co-produced with Monascus pigments, is a critical goal for food applications. nih.gov Furthermore, knocking out competing metabolic pathways can free up resources and precursors for enhanced pigment production.

The application of CRISPR/Cas9 and other gene-editing tools has revolutionized the ability to perform these targeted modifications efficiently and accurately in fungi, opening new avenues for the rational design of high-yielding monascorubramin production strains. frontiersin.org

Strategies for Mitigating Undesirable Metabolite Co-production (e.g., Citrinin)

The production of Monascorubramin and other valuable azaphilone pigments by Monascus species is often complicated by the simultaneous synthesis of citrinin, a mycotoxin with nephrotoxic properties. nih.govasm.org This co-production poses a significant challenge for the application of Monascus pigments in the food and pharmaceutical industries, necessitating strategies to minimize or eliminate citrinin contamination. uab.cat Research has focused on genetic modification, optimization of fermentation conditions, and the use of specific chemical inhibitors.

Genetic and Molecular Approaches: A primary strategy involves the targeted disruption of the citrinin biosynthetic pathway. The polyketide synthase gene pksCT has been identified as essential for citrinin biosynthesis. nih.gov Gene disruption experiments in Monascus purpureus and Monascus aurantiacus have shown that knocking out pksCT completely eliminates citrinin production. nih.govfrontiersin.org Interestingly, in some cases, the deletion of pksCT led to an increased yield of red and yellow pigments. frontiersin.org However, some pksCT mutant strains have shown genetic instability, with citrinin production being restored after successive cultivations. frontiersin.org

Another critical target is ctnA, a transcriptional activator gene that regulates the expression of other genes in the citrinin biosynthetic cluster, including pksCT. asm.orgfrontiersin.org Disruption of the ctnA gene has been shown to cause a significant decrease in the transcription of pksCT, leading to barely detectable levels of citrinin. asm.org Comparative transcriptomic analyses between high and low citrinin-producing strains have further identified other key genes like citB, citD, citE, and citC as potential targets for downregulation to limit citrinin synthesis. mdpi.com

Optimization of Fermentation Conditions: Controlling the fermentation environment is a widely used method to suppress citrinin production. Key parameters include pH, carbon source, and nitrogen source. uab.catnih.gov

pH: Cultivating Monascus at a low pH (e.g., 2.5) has been shown to reduce citrinin production while simultaneously increasing the yield of yellow pigments. uab.catnih.gov

Nitrogen Source: The choice of nitrogen source significantly impacts citrinin synthesis. The use of ammonium chloride (NH4Cl) as a nitrogen source can help reduce citrinin levels. uab.cat Supplementing fermentation media with certain inorganic nitrogen sources has been found to lower the mRNA levels of ctnA and pksCT. mdpi.com

Carbon Source: The type and concentration of the carbon source also play a role. For instance, using ethanol (B145695) or mannitol (B672) as the carbon source can influence the production ratio of pigments and citrinin. uab.cat

Use of Chemical Additives: The addition of specific compounds to the fermentation medium can also inhibit citrinin biosynthesis. Flavonoids, such as genistein (B1671435), have been shown to down-regulate the expression of multiple genes within the citrinin synthesis pathway. mdpi.comnih.gov In one study, adding genistein to the fermentation process significantly reduced citrinin production by altering gene transcription levels. dntb.gov.ua

Strategies for Mitigating Citrinin Co-production

StrategyMethod/TargetObserved OutcomeReference
Genetic ModificationDisruption of the pksCT geneComplete loss of citrinin production; potential increase in pigment yield. nih.gov nih.govfrontiersin.org
Genetic ModificationDisruption of the ctnA activator geneDrastic reduction in pksCT transcription and citrinin production. asm.org asm.orgfrontiersin.org
Fermentation ControlCultivation at low pH (e.g., 2.5)Reduced citrinin production. uab.cat uab.catnih.gov
Fermentation ControlUse of specific nitrogen sources (e.g., NH4Cl)Reduced citrinin levels. uab.cat uab.catmdpi.com
Chemical AdditionSupplementation with flavonoids (e.g., genistein)Down-regulation of citrinin biosynthetic genes. mdpi.com mdpi.comdntb.gov.ua

Synthetic Biology and Metabolic Pathway Engineering for Novel Azaphilone Production

Synthetic biology and metabolic engineering offer powerful tools to enhance the production of known azaphilones like Monascorubramin and to create novel derivatives. acs.org These approaches focus on the rational redesign of the fungal metabolic network to channel precursors towards the desired products. Fungal azaphilones are polyketides, featuring a characteristic isochroman (B46142) scaffold, and are derived from acetyl-CoA and malonyl-CoA. researchgate.netnih.govrsc.org

A systematic metabolic engineering strategy in Monascus purpureus HJ11 has demonstrated the potential of these techniques. acs.org This multi-faceted approach included:

Promoter Engineering: Replacing native promoters with stronger ones to enhance the expression of key biosynthetic genes.

Gene Knockout: Deleting genes of competing pathways to redirect metabolic flux. For example, reducing malonyl-CoA consumption by suppressing lipid metabolism has been shown to increase the yield of Monascus azaphilones by 51.2%. researchgate.net

Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes that control bottlenecks in the biosynthetic pathway.

Enzyme Engineering: Modifying enzymes to alter their activity or substrate specificity, potentially leading to novel compounds.

Through such systematic engineering, the yield and titer of Monascus azaphilones were increased to 906 mg/g dry cell weight (DCW) and 14.6 g/L, respectively, which were significantly higher than previously reported values. acs.orgresearchgate.net This highlights the efficacy of treating the non-model fungus Monascus as a chassis for producing high-value chemicals. acs.org

Furthermore, synthetic biology enables the production of novel azaphilone alkaloids by interfacing microbial metabolism with chemical reactions. rsc.org In one approach, a mild, biocompatible chemical reaction catalyzed by phosphate (B84403) was combined with the microbial production of azaphilones. rsc.org This "one-pot" chemo-biosynthesis process allows for the diversification of natural azaphilone structures, creating derivatives that may not be accessible through biosynthesis alone. rsc.org These strategies not only improve production efficiency but also expand the chemical diversity of azaphilone compounds for various applications. nih.govrsc.org

Metabolic Engineering Tools for Azaphilone Production

Engineering ToolApplication in MonascusObjectiveReference
Promoter EngineeringReplacing native promoters of biosynthetic genes with stronger constitutive or inducible promoters.Increase transcription levels of key enzymes, boosting overall pathway flux. acs.org
Gene KnockoutDeleting genes involved in competing pathways, such as fatty acid synthesis.Redirect precursor molecules (e.g., malonyl-CoA) from competing pathways toward azaphilone biosynthesis. acs.orgresearchgate.net
Enzyme OverexpressionIncreasing the copy number or expression level of genes encoding rate-limiting enzymes in the azaphilone pathway.Overcome metabolic bottlenecks to enhance product yield. acs.org
Metabolic RebalancingOptimizing the expression of multiple genes simultaneously to ensure a balanced metabolic flow.Prevent the accumulation of toxic intermediates and maximize the final product titer. acs.org
Chemo-biosynthesisCombining microbial fermentation with a biocompatible chemical reaction in a one-pot process.Create novel, non-natural azaphilone derivatives by chemically modifying the microbially produced scaffold. rsc.org

Bioprocessing and Downstream Purification Techniques for Monascorubramin Extraction

The recovery and purification of Monascorubramin from the fermentation broth is a critical step in its production. The downstream process typically involves separating the fungal biomass from the liquid medium, followed by pigment extraction and subsequent purification using chromatographic methods. frontiersin.orgfrontiersin.org

Solid-Liquid Separation and Extraction: The first step is the separation of the Monascus mycelia from the fermentation broth, which can be achieved by centrifugation or filtration. nih.gov The location of the pigments (intracellular or extracellular) depends on the fermentation conditions, particularly the pH. frontiersin.org Monascorubramin, being a red pigment, is often formed by the reaction of orange pigments (monascorubrin or rubropunctatin) with primary amines and can be found both within the mycelia and secreted into the medium. acs.org

Extraction is commonly performed using organic solvents. frontiersin.org Ethanol is a frequently used solvent due to its efficiency and safety for food-grade applications. myfoodresearch.com Other solvents like ethyl acetate (B1210297) and methanol (B129727) are also employed. nih.govmyfoodresearch.com Soxhlet extraction is one method used to extract pigments from the dried, ground mycelia. myfoodresearch.com More advanced and sustainable methods like pressurized liquid extraction (PLE) have also been developed, using eco-friendly solvents like water, ethanol, and methanol at high temperatures and pressures to improve extraction efficiency. nih.gov

Purification Techniques: Following extraction, the crude pigment mixture requires purification to isolate Monascorubramin.

Column Chromatography: This is a standard technique for separating the different colored pigments. Silica gel is a common stationary phase, and various solvent systems (eluents) are used to separate compounds based on their polarity. myfoodresearch.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative HPLC, is used for high-resolution separation and purification of individual pigment compounds. researchgate.net It is also a primary analytical tool for identifying and quantifying the purified pigments. myfoodresearch.com

Ultrafiltration: This membrane-based technique can be used to concentrate the pigment from the fermentation broth, achieving high rejection efficiency for the pigments while allowing smaller molecules to pass through. uplb.edu.ph

Aqueous Two-Phase Systems (ATPS): ATPS offers a method for the simultaneous clarification of the culture medium and extraction of pigments. nih.gov In this technique, two immiscible aqueous phases (e.g., a polymer like PEG and a salt like phosphate) are used. Hydrophobic pigments like Monascorubramin partition into the polymer-rich phase, separating them from the cell mass which remains in the salt phase, leading to high partition coefficients and yields. nih.gov

The final purified pigment can be converted into a stable powder through methods like spray drying or vacuum drying, sometimes with the addition of binders like maltodextrin. uplb.edu.ph

Downstream Processing Techniques for Monascorubramin

StepTechniqueDescriptionReference
Biomass SeparationCentrifugation / FiltrationSeparates the fungal mycelia from the liquid fermentation broth. nih.gov
ExtractionSolvent Extraction (Ethanol, Methanol, Ethyl Acetate)Dissolves pigments from the mycelia and/or broth. Ethanol is common for food applications. nih.govmyfoodresearch.com
ExtractionPressurized Liquid Extraction (PLE)Uses solvents at elevated temperature and pressure to increase extraction efficiency. nih.gov
Concentration/Initial SeparationUltrafiltrationConcentrates pigments from the broth using a semi-permeable membrane. uplb.edu.ph
Concentration/Initial SeparationAqueous Two-Phase System (ATPS)Separates hydrophobic pigments into a polymer-rich phase, away from cell mass, in a single step. nih.gov
PurificationColumn Chromatography (Silica Gel)Separates pigments based on polarity using a solid stationary phase and liquid mobile phase. myfoodresearch.comresearchgate.net
High-Resolution PurificationHigh-Performance Liquid Chromatography (HPLC)Provides high-purity separation of individual pigment compounds like Monascorubramin. researchgate.net
PowderizationSpray Drying / Vacuum DryingConverts the purified liquid pigment into a stable, dry powder. uplb.edu.ph

Emerging Research Directions and Future Perspectives for Monascorubramin

Development of Nanoconjugates and Advanced Delivery Systems for Monascorubramin

The clinical and industrial application of many natural compounds, including Monascorubramin, is often hampered by factors like poor water solubility and stability. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising strategy to overcome these limitations. jneonatalsurg.com Nanoparticles can act as carriers to improve the bioavailability, targeted delivery, and controlled release of therapeutic agents. jneonatalsurg.commdpi.com

Research is moving towards designing nanoconjugates that not only solubilize Monascorubramin but also enhance its bioactivity. nih.gov These systems can protect the compound from degradation, transport it across biological barriers, and release it at a specific target site, thereby increasing its efficacy and minimizing potential side effects. jneonatalsurg.commdpi.com For instance, nanoparticles can be engineered to target microbial biofilms or cancer cells specifically. nih.govmdpi.com The development of stimuli-responsive nanoparticles, which release their payload in response to specific triggers like pH or enzymes found at a disease site, represents a particularly sophisticated approach. nih.govfrontiersin.org

Hydrogels incorporating antimicrobial nanoparticles are also being explored as effective systems for controlled and sustained delivery. rsc.org These hybrid systems could be particularly useful for topical applications to prevent or treat infections. rsc.org

Table 1: Examples of Nanoparticle-Based Delivery Systems and Their Potential for Monascorubramin

Nanoparticle TypeMaterial ExamplesKey Advantages for Monascorubramin Delivery
Polymeric Nanoparticles Chitosan, PLGABiocompatible, biodegradable, controlled release, can possess intrinsic antimicrobial properties (chitosan). mdpi.com
Lipid-Based Nanoparticles Liposomes, Solid Lipid Nanoparticles (SLNs)High biocompatibility, can encapsulate both hydrophilic and lipophilic drugs, enhanced cellular uptake. mdpi.com
Inorganic Nanoparticles Gold (AuNPs), Silver (AgNPs), Zinc Oxide (ZnO)Intrinsic antimicrobial/anticancer properties, unique optical properties for imaging, high surface area for drug loading. mdpi.commdpi.com
Hybrid Systems Nanoparticle-in-HydrogelProvides sustained and localized release, suitable for wound dressings and topical applications. rsc.org
Stimuli-Responsive Systems pH-sensitive polymers, enzyme-responsive materialsEnables targeted drug release at specific sites (e.g., acidic tumor microenvironment or infection sites). nih.govfrontiersin.org

Exploration of Monascorubramin in Combination Therapies and Synergistic Interactions

Combination therapy, the use of two or more drugs, is a cornerstone of treatment for complex diseases like cancer. kyinno.com This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. plos.orgnih.gov Synergy can allow for lower doses of each drug, reducing toxicity and potentially overcoming drug resistance. kyinno.comnih.gov

The exploration of Monascorubramin in combination with existing therapeutic agents is a critical area of future research. Given its reported antimicrobial and anticancer properties, Monascorubramin could be paired with conventional antibiotics or chemotherapeutic drugs. amazonaws.com Such combinations aim to enhance treatment efficacy. kyinno.com For example, a compound that permeabilizes bacterial membranes could increase the uptake and effectiveness of a traditional antibiotic. frontiersin.org Similarly, combining agents that target different molecular pathways in cancer cells can produce a potent synergistic effect. plos.orgmdpi.com

Preclinical screening using high-throughput methods is essential to identify effective and synergistic drug pairs, which can then be investigated further in in vivo models. kyinno.comnih.gov

Table 2: Potential Combination Therapy Strategies for Monascorubramin

Combination PartnerTherapeutic AreaPotential Synergistic Mechanism
Conventional Antibiotics Infectious DiseaseMonascorubramin may disrupt the bacterial cell membrane, increasing the intracellular concentration and efficacy of the antibiotic. frontiersin.org
Antifungal Agents Fungal InfectionsTargeting different cellular pathways simultaneously to inhibit fungal growth more effectively.
Chemotherapeutic Drugs (e.g., Doxorubicin, Cisplatin) CancerInhibiting multiple signaling or metabolic pathways crucial for cancer cell proliferation, invasion, and survival. mdpi.comnih.gov
Other Phytochemicals (e.g., Curcumin, Piperine) VariousOne compound may increase the bioavailability of the other (e.g., by inhibiting metabolic enzymes), or they may target complementary pathways. nih.govmdpi.com
Heterobimetallic Complexes (e.g., Gold-based drugs) CancerCombining different metal centers to exploit unique mechanisms of action and enhance cytotoxicity against cancer cells. mdpi.com

Addressing Challenges in Scalable and Cost-Effective Monascorubramin Production

For Monascorubramin to be a viable commercial product, its production must be scalable, consistent, and cost-effective. Fermentation using Monascus species is the primary method of production, but it faces several challenges. researchgate.net These include optimizing yield, ensuring batch-to-batch consistency, and preventing the co-production of undesirable metabolites like the mycotoxin citrinin (B600267). researchgate.netresearchgate.net

Research in this area focuses on several key strategies. One approach is the optimization of fermentation conditions, such as temperature, pH, aeration, and the composition of the culture medium. mdpi.comcabidigitallibrary.org Studies have shown that factors like the choice of carbon and nitrogen sources, as well as fermentation time, significantly impact the yield of desired pigments and other metabolites. researchgate.netcabidigitallibrary.orgnih.gov

Another strategy involves strain improvement through both classical mutagenesis and modern genetic engineering techniques to develop Monascus strains that overproduce Monascorubramin while minimizing or eliminating citrinin synthesis. nih.gov Furthermore, exploring different fermentation methods, such as solid-state fermentation (SSF) versus submerged fermentation (SmF), and using low-cost agricultural byproducts as substrates can also improve the economic feasibility of production. researchgate.netnih.gov

Table 3: Challenges and Strategies in Monascorubramin Production

ChallengeResearch & Development StrategyKey Parameters to Optimize
Low Pigment Yield Strain improvement (genetic engineering); Optimization of fermentation media and physical parameters. nih.govCarbon/nitrogen source, pH, temperature, spore concentration, fermentation time. researchgate.netmdpi.comcabidigitallibrary.org
Citrinin Co-production Selection of low-citrinin or citrinin-free Monascus strains; Gene editing to knock out citrinin biosynthesis genes; Control of fermentation conditions. researchgate.netresearchgate.netpH, substrate choice, temperature. researchgate.net
Process Scalability Development of robust bioreactor protocols; Transition from lab-scale to industrial-scale fermentation. researchgate.netAeration, agitation, process control automation.
High Production Cost Use of low-cost agro-industrial wastes as substrates; Optimization of downstream processing (extraction and purification). researchgate.netnih.govSubstrate selection, extraction solvent efficiency, purification chromatography methods.
Batch-to-Batch Variability Implementation of strict quality control protocols; Use of response surface methodology (RSM) to standardize conditions. mdpi.comnih.govInoculum quality, raw material consistency, precise control of all fermentation parameters.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding

The advent of high-throughput "omics" technologies has revolutionized biological research. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a holistic, systems-level view of an organism's biological processes. rsc.orgmdpi.com This multi-omics approach is crucial for fully elucidating the complex mechanisms behind Monascorubramin biosynthesis and its biological effects.

Genomics allows for the identification of the complete set of genes in Monascus, including the gene clusters responsible for producing pigments and other secondary metabolites. nih.govisaaa.org

Transcriptomics reveals which of these genes are actively being expressed under specific conditions, providing a snapshot of the cell's response to its environment. nih.govgenomicsengland.co.ukfrontiersin.org For example, comparative transcriptome analysis can show how gene expression changes in high-yield versus low-yield conditions, pointing to key regulatory genes. nih.gov

Proteomics studies the proteins—the functional workhorses of the cell—providing insight into the enzymes directly carrying out the biosynthesis of Monascorubramin.

Metabolomics analyzes the complete set of small-molecule metabolites, including Monascorubramin itself, its precursors, and byproducts, offering a direct readout of the cell's metabolic state. isaaa.orgnih.gov

By integrating these data layers, researchers can build comprehensive models of the metabolic pathways and regulatory networks that govern Monascorubramin production. nih.govnih.gov This deep understanding is essential for rationally engineering Monascus strains for improved yields and for pinpointing the molecular targets of Monascorubramin's bioactivity. researchgate.netfrontlinegenomics.com

Q & A

What experimental methodologies are recommended for isolating and purifying Monascorubramin from Monascus spp. cultures?

Basic Research Question
Isolation requires solvent extraction (e.g., ethanol or ethyl acetate) followed by chromatographic techniques like HPLC or TLC for purification. Method validation should include spectroscopic confirmation (UV-Vis, NMR) and comparison with reference standards . Key parameters to report:

  • Extraction yield (e.g., mg/g dry biomass)
  • Purity thresholds (e.g., ≥95% by HPLC)
  • Solvent systems (e.g., mobile phase ratios for chromatography)

Methodological Considerations : Optimize extraction time and temperature to minimize pigment degradation. Use factorial design experiments to assess variable interactions (e.g., pH, agitation) .

How can researchers address contradictions in reported bioactivity data for Monascorubramin (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Research Question
Contradictions often arise from differences in experimental models (e.g., microbial strains vs. mammalian cell lines) or dosage ranges. A systematic review (PRISMA guidelines) should be conducted to:

  • Compare study designs (e.g., in vitro vs. in vivo)
  • Analyze dose-response relationships (e.g., IC₅₀ values across studies)
  • Evaluate confounding factors (e.g., solvent carriers affecting bioavailability) .

Data Analysis Framework : Use meta-regression to identify sources of heterogeneity (e.g., subgroup analysis by organism type or assay methodology) .

What statistical approaches are optimal for analyzing dose-dependent effects of Monascorubramin in pharmacological studies?

Basic Research Question
Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). For multi-concentration assays, ANOVA with post-hoc tests (Tukey’s HSD) is recommended .

Validation : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

How should researchers design experiments to differentiate Monascorubramin’s effects from co-produced metabolites (e.g., other azaphilones)?

Advanced Research Question
Use metabolomic profiling (LC-MS/MS) to quantify metabolite ratios in crude extracts. For bioactivity studies:

  • Fractionate extracts and test individual fractions.
  • Apply knock-out strains of Monascus spp. lacking specific biosynthetic genes .

Controls : Include pure Monascorubramin and co-metabolites (e.g., Monascin) in parallel assays to isolate contributions .

What are the critical parameters for ensuring reproducibility in Monascorubramin biosynthesis studies?

Basic Research Question
Document the following:

  • Culture conditions (media composition, temperature, pH, aeration).
  • Harvest time (linked to secondary metabolite production phase).
  • Strain authentication (e.g., ITS sequencing for Monascus spp.) .

Data Reporting : Use tables to summarize batch variations (e.g., biomass yield vs. pigment concentration across replicates) .

How can computational models predict Monascorubramin’s stability under varying environmental conditions (e.g., pH, light)?

Advanced Research Question
Apply molecular dynamics simulations to assess:

  • Degradation pathways (e.g., hydrolysis at acidic pH).
  • Photostability (UV-Vis spectral shifts under light exposure).

Validation : Compare predicted half-lives with empirical stability assays (e.g., accelerated aging tests) .

What ethical considerations apply to animal studies evaluating Monascorubramin’s toxicity?

Basic Research Question
Follow ARRIVE guidelines for in vivo research:

  • Justify sample sizes (power analysis).
  • Report humane endpoints (e.g., weight loss ≥20% triggers euthanasia).
  • Include histopathology data for target organs .

Regulatory Compliance : Obtain institutional animal care committee approval and cite permit numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.